molecular formula C27H26N4O2 B1662960 Bisindolylmaleimide II CAS No. 137592-45-1

Bisindolylmaleimide II

Cat. No. B1662960
M. Wt: 438.5 g/mol
InChI Key: LBFDERUQORUFIN-UHFFFAOYSA-N
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Description

Bisindolylmaleimide II (BIM II) is a potent, selective ATP-competitive PKC inhibitor . It’s also a potent noncompetitive nAChR antagonist . .


Synthesis Analysis

Bisindolylmaleimide compounds are derived from Staurosporine, an alkaloid with activity for cancer treatment . They are commonly the immediate synthetic precursors of indolocarbazoles . The N-methyl maleimide is formed through the reaction of N-methyl-2,3-dibromomaleimide and indolyl magnesium iodide in the presence of hexamethylphosphoramide (HMPA) .


Molecular Structure Analysis

Bisindolylmaleimide II has a molecular formula of C27H26N4O2 . It has structural similarity to the nonspecific PKC inhibitor staurosporine .


Chemical Reactions Analysis

Bisindolylmaleimide compounds are drug prototypes derived from Staurosporine . They are proposed and reported as possible inhibitors of calmodulin protein . They have been synthesized with different substituents in one of the indoles .


Physical And Chemical Properties Analysis

Bisindolylmaleimide II is a solid substance . It is soluble in DMSO to 100 mM .

Safety And Hazards

No special precautions are necessary if used correctly. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure .

Future Directions

Bisindolylmaleimide compounds are recognized for their activity against protein kinases . They can be highly functionalized or chemically manipulated, which provides the opportunity to generate new derivatives with unique biological profiles . This makes these compounds attractive to be considered as possible prototypes of new calmodulin protein inhibitors .

properties

IUPAC Name

3-(1H-indol-3-yl)-4-[1-[2-(1-methylpyrrolidin-2-yl)ethyl]indol-3-yl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2/c1-30-13-6-7-17(30)12-14-31-16-21(19-9-3-5-11-23(19)31)25-24(26(32)29-27(25)33)20-15-28-22-10-4-2-8-18(20)22/h2-5,8-11,15-17,28H,6-7,12-14H2,1H3,(H,29,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFDERUQORUFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314226
Record name Bisindolylmaleimide II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisindolylmaleimide II

CAS RN

137592-45-1
Record name Bisindolylmaleimide II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137592-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisindolylmaleimide II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137592451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisindolylmaleimide II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
351
Citations
M Mahata, NR Mahapatra, DT O'Connor… - Molecular …, 2002 - ASPET
… in combination with 1 μM bisindolylmaleimide II, or secretion … we tested the effects of bisindolylmaleimide II on several agents … Bisindolylmaleimide II suppressed norepinephrine …
Number of citations: 9 molpharm.aspetjournals.org
CC Chou, CY Hsu - Naunyn-Schmiedeberg's archives of pharmacology, 2009 - Springer
… In mouse embryonic stem cells, bisindolylmaleimide II stimulation led to decreased cell … of bisindolylmaleimide II. In addition, our data also found that bisindolylmaleimide II inhibited the …
Number of citations: 105 link.springer.com
Z Lu, D Liu, A Hornia, W Devonish… - … and cellular biology, 1998 - Taylor & Francis
… A, it is shown that the PKC inhibitors staurosporine and bisindolylmaleimide II prevented downregulation of PKC isoforms α, δ, and ɛ. Interestingly, Go6976, which specifically inhibits …
Number of citations: 415 www.tandfonline.com
T Akimoto, I Kusumi, K Suzuki, T Masui… - Journal of Psychiatry and …, 2007 - jpn.ca
… PMA, staurosporine or bisindolylmaleimide II … by bisindolylmaleimide II (B). VPA at 100 μg/mL significantly reversed the inhibition of 5-HT–induced Ca response by bisindolylmaleimide II …
Number of citations: 6 www.jpn.ca
A Macías, A de la Cruz, A Prieto… - British Journal of …, 2014 - Wiley Online Library
… C or bisindolylmaleimide II and the effects of bupivacaine and quinidine were analysed. … C or bisindolylmaleimide II. Similar results were also observed in the presence of quinidine. …
Number of citations: 7 bpspubs.onlinelibrary.wiley.com
OP Dall'Igna, LD Bobermin, DO Souza… - International Journal of …, 2013 - Elsevier
… the inhibitors of PKC (bisindolylmaleimide II), PI3K (wortmannin) … Such effects occurred in doses of bisindolylmaleimide II, … riluzole with the PKC inhibitor bisindolylmaleimide II, in a dose …
Number of citations: 35 www.sciencedirect.com
BTS Susarla, RP Seal, O Zelenaia… - Journal of …, 2004 - Wiley Online Library
… , and was blocked by the PKC antagonist, bisindolylmaleimide II. We provide biochemical and … was attenuated by the PKC antagonist, bisindolylmaleimide II, suggesting that some acute …
Number of citations: 55 onlinelibrary.wiley.com
K Jarzabek, P Laudański, J Dziecioł… - Folia histochemica et …, 2002 - europepmc.org
… In our study we attempted to investigate the effect of: phorbol ester (PMA)-PKC activator, and bisindolylmaleimide II (GF II), a highly selective PKC inhibitor, on the proliferation as well as …
Number of citations: 23 europepmc.org
BT Nguyen, M Park, JC Pyun, YS Yoo… - Electrophoresis, 2016 - Wiley Online Library
… Inhibitors including Gӧ6983, staurosporine, bisindolylmaleimide II… , staurosporine, and bisindolylmaleimide II, and from 10 to … scanned in the cases of bisindolylmaleimide II and rottlerin. …
BTS Susarla, MB Robinson - Journal of neurochemistry, 2003 - Wiley Online Library
… We found that general inhibitors of PKC, bisindolylmaleimide I (Bis I), bisindolylmaleimide II (Bis II), staurosporine and an inhibitor of classical PKCs, Gö6976, had no effect on Na + -…
Number of citations: 65 onlinelibrary.wiley.com

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